furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrrolidine ring, a triazolopyrimidine core, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
furan-2-yl-[4-(7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c26-16(12-4-3-11-27-12)24-7-9-25(10-8-24)17-18-14-13(20-22-21-14)15(19-17)23-5-1-2-6-23/h3-4,11H,1-2,5-10H2,(H,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLAJZROPAGIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=NNN=C32)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrrolidine and piperazine rings. The final step involves the attachment of the furan ring to the methanone group. Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazolopyrimidine core could produce various reduced derivatives .
Scientific Research Applications
Structural Characteristics
The compound features multiple heterocyclic structures:
- Furan Ring : Contributes to aromaticity and can influence biological activity.
- Piperazine Moiety : Known for its role in enhancing solubility and bioavailability.
- Triazolo-Pyrimidine Structure : Associated with various pharmacological activities.
These structural elements enhance the compound's reactivity and biological properties, making it a candidate for further investigation in medicinal applications.
Biological Activities
Preliminary studies indicate that furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone may exhibit several biological activities:
- Antimicrobial Activity : Compounds containing furan and triazole rings are often investigated for their ability to combat microbial infections.
- Anticancer Properties : Similar structures have shown promise in inhibiting cancer cell proliferation.
- CNS Activity : The piperazine component suggests potential effects on the central nervous system, which warrants further study.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The reactivity of the compound can be attributed to the following functional groups:
- Amide Linkage : Facilitates interactions with biological targets.
- Aromatic Rings : Contribute to π-stacking interactions which can enhance binding affinity in biological systems.
Table 1: Structural Comparisons with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furan-2-carboxylic acid | Contains a carboxylic acid group | Antimicrobial properties |
| 1-(Furan-2-carbonyl)piperazine | Piperazine linked to furan | Potential CNS activity |
| 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives | Similar heterocyclic structure | Anticancer activity |
This table illustrates how similar compounds have been studied for their biological activities, providing a context for the potential applications of this compound.
Mechanism of Action
The mechanism of action of furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Triazolopyrimidine derivatives: Explored for their potential therapeutic applications.
Piperazine derivatives: Widely used in medicinal chemistry for their pharmacological properties .
Uniqueness
Furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone is unique due to its combination of multiple bioactive moieties in a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a wide range of therapeutic applications .
Biological Activity
Furan-2-yl(4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, supported by recent research findings and data.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- Inhibition of PARP1 : Compounds with similar structures have been shown to inhibit PARP1 activity, which is crucial for DNA repair in cancer cells. One study reported that derivatives exhibited IC50 values comparable to established PARP inhibitors like Olaparib, indicating their potential as therapeutic agents in oncology .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 5e | 18 | Inhibits PARP1 activity |
| Olaparib | 57.3 | Inhibits PARP1 activity |
2. Antimalarial Activity
Another area of interest is the antimalarial properties of related compounds. Research has identified novel inhibitors targeting plasmodial kinases such as PfGSK3 and PfPK6. These kinases are involved in critical processes within the malaria life cycle . The effectiveness of these inhibitors suggests that similar compounds may also exhibit potent antimalarial activity.
3. Neuroprotective Effects
Compounds containing piperazine and pyrimidine rings have been investigated for their neuroprotective effects. A study on piperazine derivatives indicated their potential as antagonists for adenosine A2A receptors, which are implicated in neurodegenerative disorders like Parkinson's disease . This suggests that furan-based compounds could also possess similar neuroprotective properties.
Case Study 1: Anticancer Efficacy
In vitro studies were conducted using human breast cancer cell lines where derivatives of furan-containing compounds showed significant growth inhibition. The mechanism was linked to enhanced apoptosis and DNA damage response pathways .
Case Study 2: Antimalarial Activity
A series of triazolo-pyrimidine derivatives were tested against Plasmodium falciparum strains. The most potent compound demonstrated an EC50 value in the nanomolar range, indicating strong antimalarial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
